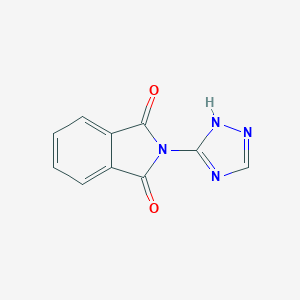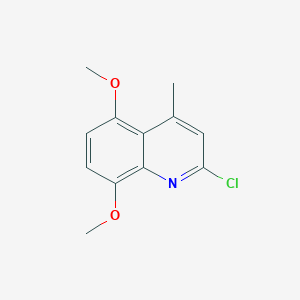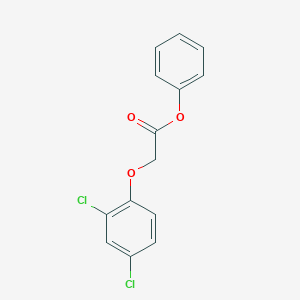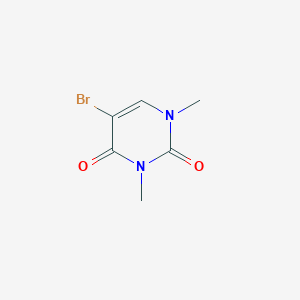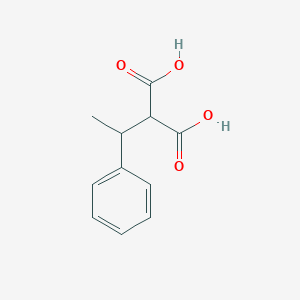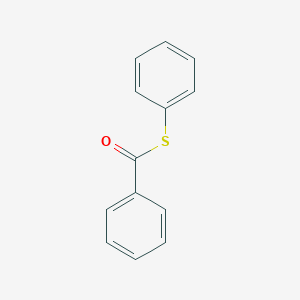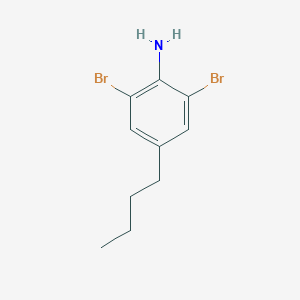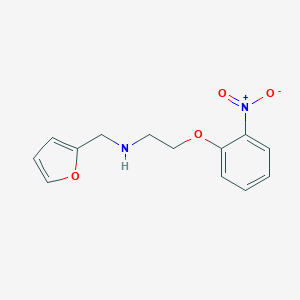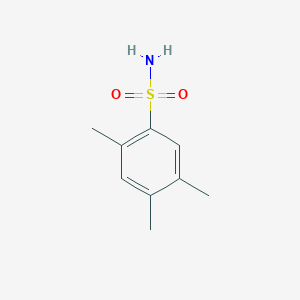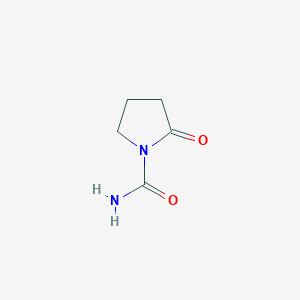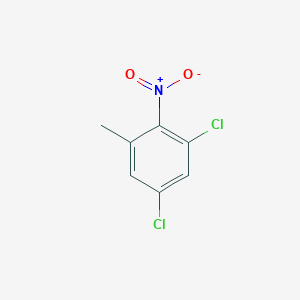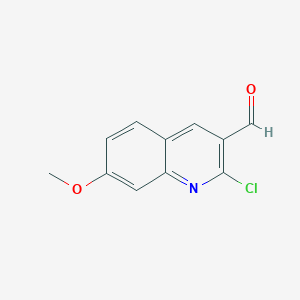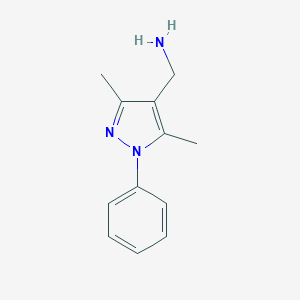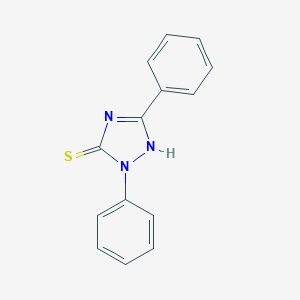
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (DPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce cell cycle arrest, a process that prevents cells from dividing and proliferating. Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has certain limitations that should be taken into consideration. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the solubility of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. One possible direction is to investigate the structure-activity relationship of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its analogs to identify compounds with improved biological activities and reduced cytotoxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione to determine its efficacy and safety in vivo. Moreover, the potential use of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione as a lead compound for the development of new drugs for the treatment of fungal infections, bacterial infections, and cancer should be explored.
Métodos De Síntesis
The synthesis of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved by the reaction of thiosemicarbazide and phenylhydrazine in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The purity of the synthesized compound can be confirmed by various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
Número CAS |
5055-73-2 |
|---|---|
Nombre del producto |
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
2,5-diphenyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3S/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
Clave InChI |
ZUEBSLXIWLEWET-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



